molecular formula C16H10N2O5 B12900731 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione CAS No. 61472-47-7

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione

Cat. No.: B12900731
CAS No.: 61472-47-7
M. Wt: 310.26 g/mol
InChI Key: DIRJVAOFFQXZBM-UHFFFAOYSA-N
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Description

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and nitrophenyl groups. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and nitrophenyl groups. The process may include:

    Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Nitration: The nitrophenyl group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the desired substitution.

Major Products

    Oxidation: Quinoline-5,8-dione derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline structure.

Mechanism of Action

The mechanism by which 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione exerts its effects involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that further enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-5,8-dione: Lacks the methoxy and nitrophenyl groups, making it less versatile in certain reactions.

    2-Nitrophenylquinoline: Similar structure but without the methoxy group, affecting its solubility and reactivity.

    7-Methoxyquinoline: Lacks the nitrophenyl group, which reduces its potential biological activities.

Uniqueness

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione stands out due to its combined methoxy and nitrophenyl substitutions, which enhance its solubility, reactivity, and biological activities. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and antimalarial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound features a quinoline backbone with specific substitutions that influence its biological properties. The presence of the methoxy and nitrophenyl groups at the C-7 and C-2 positions, respectively, is critical for its activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Lines Tested : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.59 to 1.52 µM for different derivatives .
Cell LineIC50 (µM)Mechanism of Action
HeLa0.59Induction of apoptosis
A5491.80NQO1-dependent antiproliferative effect

2. Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Strains : The compound showed activity against Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

3. Antimalarial Activity

The potential antimalarial effects of quinoline derivatives are well-documented:

  • Targeting Plasmodium falciparum : Studies suggest that modifications in the quinoline structure enhance the transport into the food vacuole of malaria parasites, increasing efficacy .

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study by Ryu et al. investigated a series of quinoline derivatives, including our compound, demonstrating that it induced significant cytotoxicity in HeLa cells while sparing normal fibroblast cells. This selectivity indicates its potential as a targeted cancer therapy .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, this compound was tested against multiple bacterial strains. The results indicated a strong inhibitory effect on bacterial growth, suggesting its utility as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural modifications:

  • C-6 and C-7 Substitutions : Variations at these positions significantly alter the potency and selectivity against various biological targets.
ModificationEffect on Activity
Methoxy at C-7Enhances anticancer activity
Nitro at C-2Increases antimicrobial potency

Properties

CAS No.

61472-47-7

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

7-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione

InChI

InChI=1S/C16H10N2O5/c1-23-14-8-13(19)10-6-7-11(17-15(10)16(14)20)9-4-2-3-5-12(9)18(21)22/h2-8H,1H3

InChI Key

DIRJVAOFFQXZBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)N=C(C=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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